2-bromo-6,7-dichloro-1,3-benzothiazole

Physicochemical property differentiation Halogen impact analysis Procurement specification

2-Bromo-6,7-dichloro-1,3-benzothiazole features a specific 6,7-dichloro pattern distinct from 4,6- or 4,7-regioisomers, ensuring predictable electronic effects and reproducible cross-coupling yields. Ideal for medicinal chemistry and materials science. Standard B2B shipping; order with confidence.

Molecular Formula C7H2BrCl2NS
Molecular Weight 283
CAS No. 1188247-19-9
Cat. No. B6279025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-6,7-dichloro-1,3-benzothiazole
CAS1188247-19-9
Molecular FormulaC7H2BrCl2NS
Molecular Weight283
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6,7-dichloro-1,3-benzothiazole CAS 1188247-19-9: Procurement & Differentiation Guide


2-Bromo-6,7-dichloro-1,3-benzothiazole (CAS 1188247-19-9) is a halogenated benzothiazole derivative with molecular formula C₇H₂BrCl₂NS and molecular weight 282.97 g/mol, characterized by bromine substitution at the 2-position and chlorine substitutions at the 6- and 7-positions of the benzothiazole core [1]. This specific substitution pattern distinguishes it from numerous regioisomeric dichloro-bromobenzothiazoles commercially available (e.g., 2-bromo-4,6-dichloro, 2-bromo-4,7-dichloro, 2-bromo-4,5-dichloro, 2-bromo-5,6-dichloro) [2]. The compound is classified under the benzothiazole scaffold, a privileged structure in medicinal chemistry known for diverse biological activities, and serves primarily as a synthetic intermediate for constructing more complex molecules via cross-coupling and nucleophilic substitution at the 2-bromo position [1].

Why 2-Bromo-6,7-dichloro-1,3-benzothiazole Cannot Be Replaced by Other Dichloro-Benzothiazoles


Substituting 2-bromo-6,7-dichloro-1,3-benzothiazole with a regioisomeric analog (e.g., 2-bromo-4,6-dichloro, 2-bromo-4,7-dichloro, or 2-bromo-5,6-dichloro) introduces uncontrolled variables that compromise research reproducibility and synthetic predictability. The 6,7-dichloro substitution pattern imposes distinct electronic effects on the fused benzene ring relative to 4,6- or 4,7-substitution, altering the reactivity of the benzothiazole core and influencing the physicochemical properties of downstream derivatives [1]. While all regioisomers share the same molecular weight (282.97 g/mol) and molecular formula (C₇H₂BrCl₂NS), their differing substitution positions affect lipophilicity (calculated LogP), polar surface area, and steric environment around the reactive 2-bromo group [1]. In synthetic sequences—particularly palladium-catalyzed cross-couplings where the 2-bromo serves as the primary reactive handle—the position of chlorine substituents can modulate the electron density at the reactive site and influence reaction kinetics and yields . Procurement of the incorrect regioisomer will yield structurally different final products with potentially divergent biological or materials properties, invalidating structure-activity relationship studies and consuming resources in troubleshooting and re-synthesis. The quantitative evidence below substantiates why this specific compound must be selected over its closest analogs.

Quantitative Differentiation Evidence for 2-Bromo-6,7-dichloro-1,3-benzothiazole vs. Closest Analogs


Molecular Weight Comparison: 6,7-Dichloro vs. Non-Brominated Parent

The presence of bromine at the 2-position in 2-bromo-6,7-dichloro-1,3-benzothiazole increases the molecular weight by 78.89 g/mol compared to its non-brominated parent compound, 6,7-dichlorobenzo[d]thiazole . This halogen substitution significantly impacts physicochemical properties relevant to procurement and experimental design. The brominated analog exhibits higher calculated lipophilicity (approximate LogP ~4.7) relative to the non-brominated parent (estimated LogP ~3.5-4.0), affecting solubility profiles and chromatographic behavior [1].

Physicochemical property differentiation Halogen impact analysis Procurement specification

Regioisomeric Differentiation: 6,7-Dichloro vs. 4,7-Dichloro Substitution Pattern

2-Bromo-6,7-dichloro-1,3-benzothiazole (CAS 1188247-19-9) is structurally distinct from its regioisomer 2-bromo-4,7-dichloro-1,3-benzothiazole (CAS 1849-68-9) despite identical molecular formula and molecular weight [1][2]. The 6,7-dichloro substitution places both chlorine atoms adjacent to each other on the benzene ring, whereas the 4,7-dichloro pattern positions chlorines at opposite ends of the fused ring system [2]. This positional difference alters the electronic distribution across the benzothiazole core, affecting reactivity at the 2-bromo position in cross-coupling reactions and the overall molecular geometry of downstream derivatives [1].

Regioisomer differentiation Structure-activity relationship Cross-coupling precursor

Synthetic Pathway Divergence: Bromination of 6,7-Dichloro vs. Alternative Routes to 4,6-Dichloro Regioisomer

The synthesis of 2-bromo-6,7-dichloro-1,3-benzothiazole can be achieved via direct bromination of commercially available 6,7-dichloro-1,3-benzothiazole using bromine in the presence of a catalyst (e.g., iron or aluminum bromide) under reflux conditions . In contrast, the 2-bromo-4,6-dichloro regioisomer (CAS 412923-49-0) is typically synthesized via diazotization of 2-amino-4,6-dichlorobenzothiazole using tert-butyl nitrite with copper(I) bromide and sodium bromide in acetonitrile, yielding 9.1 g from 27 g of starting material (approximately 25% yield after chromatographic purification) .

Synthetic methodology Process chemistry Intermediates procurement

Optimal Application Scenarios for 2-Bromo-6,7-dichloro-1,3-benzothiazole Based on Differentiation Evidence


Medicinal Chemistry: Construction of 6,7-Dichloro-Benzothiazole-Derived Kinase Inhibitors

2-Bromo-6,7-dichloro-1,3-benzothiazole serves as a key intermediate for synthesizing 2-substituted benzothiazole derivatives where the 6,7-dichloro substitution pattern is required for target binding. The 2-bromo position enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amino functionalities . The specific 6,7-dichloro pattern imparts distinct electronic and steric properties compared to 4,7- or 4,6-dichloro analogs, which can critically influence kinase selectivity profiles and metabolic stability of the final drug candidates . This compound is particularly relevant for research programs exploring benzothiazole-based inhibitors where the dichloro substitution is positioned adjacent to the thiazole nitrogen (positions 6 and 7) rather than at the opposite end of the fused ring system .

Agrochemical Intermediate: Synthesis of Herbicidal Benzothiazole Derivatives

Benzothiazole derivatives with specific halogenation patterns have demonstrated utility as herbicidal agents . 2-Bromo-6,7-dichloro-1,3-benzothiazole provides a versatile platform for constructing agrochemical candidates where the 6,7-dichloro substitution is essential for target-site recognition or environmental persistence characteristics . The compound's 2-bromo handle facilitates late-stage diversification to generate compound libraries for screening against weed species. Procurement of the correct 6,7-dichloro regioisomer is critical, as the positional arrangement of chlorine atoms directly affects the molecule's interaction with plant-specific biological targets and its environmental fate (e.g., soil mobility, photodegradation rate) [1].

Organic Electronics: Building Block for Conjugated Polymers and OLED Materials

The benzothiazole core, particularly when halogenated, serves as an electron-accepting unit in donor-acceptor conjugated polymers for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer solar cells . 2-Bromo-6,7-dichloro-1,3-benzothiazole functions as a monomer or building block for constructing such conjugated systems . The 2-bromo position enables polymerization via cross-coupling, while the 6,7-dichloro substitution provides electron-withdrawing character that lowers the LUMO energy level and enhances electron transport properties . Unlike the 4,7-dichloro or 4,6-dichloro regioisomers, the 6,7-dichloro pattern may influence polymer backbone planarity and intermolecular packing, directly impacting charge carrier mobility and device performance . Researchers developing benzothiazole-containing conjugated materials must procure the specific regioisomer to achieve consistent optoelectronic properties .

Cross-Coupling Methodology Development: Aryl Bromide with ortho-Dichloro Substitution

2-Bromo-6,7-dichloro-1,3-benzothiazole presents a unique substrate for evaluating cross-coupling catalyst systems and reaction conditions . The adjacent 6,7-dichloro substitution creates a sterically and electronically distinct environment around the reactive 2-bromo site compared to 4,6- or 4,7-dichloro regioisomers . This compound can serve as a probe substrate in palladium-catalyzed coupling methodology studies to assess how ortho-dichloro substitution (relative to the thiazole nitrogen) affects oxidative addition rates, transmetalation efficiency, and overall reaction yields . Researchers developing new ligands or catalytic systems benefit from using this specific compound to benchmark catalyst performance under defined steric and electronic constraints distinct from other commercially available 2-bromo-dichlorobenzothiazole regioisomers .

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